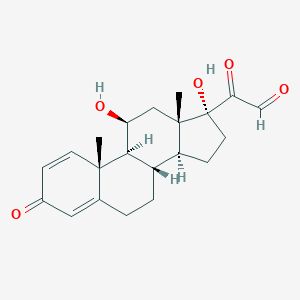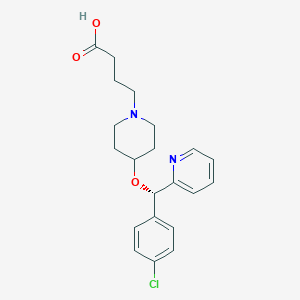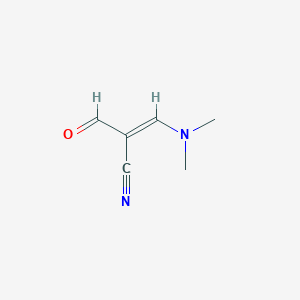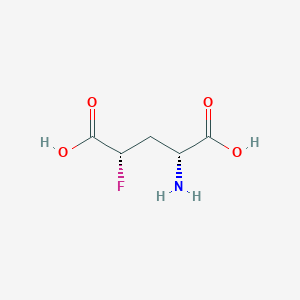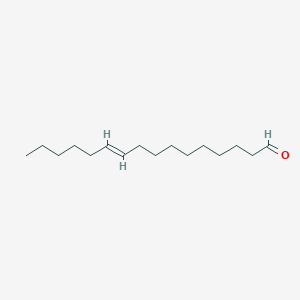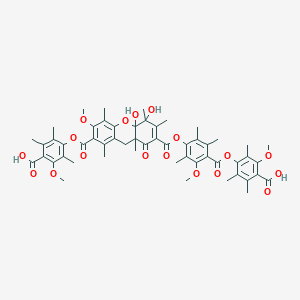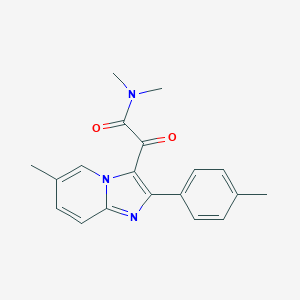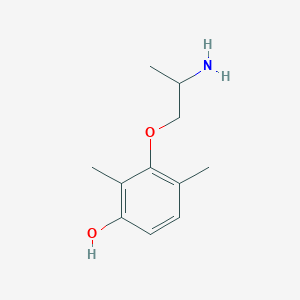
3-(2-Aminopropoxy)-2,4-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminopropoxy)-2,4-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of phenol ether derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3-(2-Aminopropoxy)-2,4-dimethylphenol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to modulate the activity of various enzymes and signaling pathways, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
3-(2-Aminopropoxy)-2,4-dimethylphenol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of malondialdehyde, a marker of oxidative stress. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Aminopropoxy)-2,4-dimethylphenol in lab experiments is its relatively low toxicity and high stability. 3-(2-Aminopropoxy)-2,4-dimethylphenol is also readily available and easy to synthesize, making it a cost-effective option for scientific research. However, one limitation of using 3-(2-Aminopropoxy)-2,4-dimethylphenol is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For the study of 3-(2-Aminopropoxy)-2,4-dimethylphenol include its potential use in the treatment of liver and brain diseases, cancer research, and neuroprotection.
Synthesemethoden
The synthesis of 3-(2-Aminopropoxy)-2,4-dimethylphenol involves the reaction of 2,4-dimethylphenol with 2-chloropropene in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain 3-(2-Aminopropoxy)-2,4-dimethylphenol. This method is relatively simple and efficient, making 3-(2-Aminopropoxy)-2,4-dimethylphenol readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminopropoxy)-2,4-dimethylphenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to have a protective effect on the liver and brain, making it a promising candidate for the treatment of liver and brain diseases.
Eigenschaften
CAS-Nummer |
129417-37-4 |
|---|---|
Produktname |
3-(2-Aminopropoxy)-2,4-dimethylphenol |
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
3-(2-aminopropoxy)-2,4-dimethylphenol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3 |
InChI-Schlüssel |
LBHCZYGJQAXJSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
Synonyme |
1-(2,6-dimethyl-3-hydroxyphenoxy)-2-aminopropane 3-hydroxymexiletine m-hydroxymexiletine meta-hydroxymexiletine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



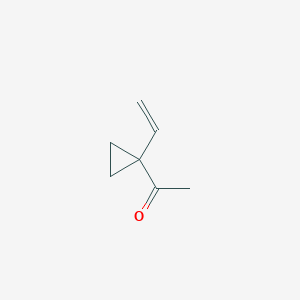
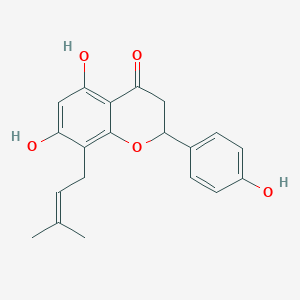
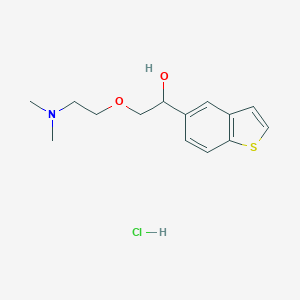
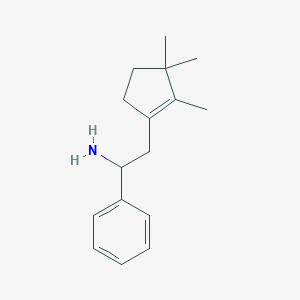
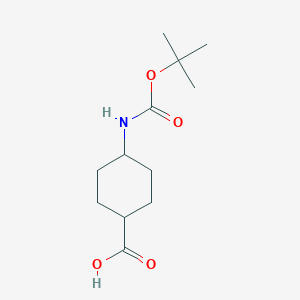
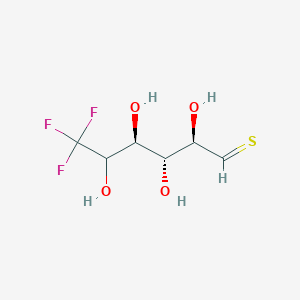
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
